3-(Phenylmethoxy)-benzenepropanal

Description

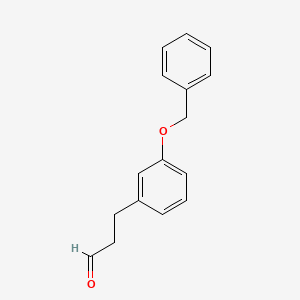

3-(Phenylmethoxy)-benzenepropanal is an aromatic aldehyde characterized by a benzene ring substituted with a propanal group (CH₂CH₂CHO) and a phenylmethoxy group (OCH₂C₆H₅) at the 3-position. Its molecular formula is C₁₆H₁₆O₂, with a molecular weight of 240.3 g/mol. The phenylmethoxy group introduces steric bulk and electron-donating effects, influencing reactivity and applications in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10-12H,5,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHLHNBJXAFUIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanal, 3-(phenylmethoxy)- typically involves the reaction of benzenepropanal with phenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of Benzenepropanal, 3-(phenylmethoxy)- often employs catalytic processes to enhance yield and efficiency. Common catalysts used include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is carried out under controlled temperature and pressure conditions to optimize the production rate .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Major Products Formed

Oxidation: Benzenepropanal, 3-(phenylmethoxy)-carboxylic acid.

Reduction: Benzenepropanal, 3-(phenylmethoxy)-alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Benzenepropanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which Benzenepropanal, 3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The phenylmethoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Substituent Effects and Reactivity

Key Insights :

Physical Properties and Solubility

- This compound : Predicted low water solubility due to hydrophobic phenylmethoxy group; likely a liquid or low-melting solid.

- 3-(Trifluoromethyl)benzenepropanal : Reported as a colorless oil with high lipophilicity, ideal for drug penetration through cell membranes .

- Benzenepropanal, 2-bromo-5-methoxy: Polar bromo and methoxy groups may slightly improve water solubility compared to non-halogenated analogs .

Biological Activity

3-(Phenylmethoxy)-benzenepropanal, also known as Benzenepropanal, 3,4-bis(phenylmethoxy)-, is an organic compound with significant potential in pharmacological applications. Despite limited research on its specific biological activities, preliminary studies suggest that it may exhibit various therapeutic properties. This article aims to summarize the current understanding of its biological activity, including synthesis methods, potential applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 346.42 g/mol. The compound features a benzene ring substituted with a propanal group and two phenylmethoxy groups. This unique structure enhances its reactivity and potential applications in pharmaceuticals and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.42 g/mol |

| Key Functional Groups | Aldehyde, Ether |

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. Common methods include:

- Alkylation Reactions : Utilizing phenolic compounds and alkyl halides under basic conditions to form ether linkages.

- Reduction Reactions : Converting suitable precursors through reduction techniques to achieve the desired aldehyde functionality.

These methods demonstrate the compound's accessibility for further research and industrial applications.

Biological Activity

Research on the biological activity of this compound is still emerging. However, compounds with similar structures often exhibit:

- Antioxidant Properties : Many phenolic compounds are known for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation, which could be relevant for conditions such as arthritis or cardiovascular diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties against various pathogens.

Case Studies and Research Findings

While detailed case studies specifically focusing on this compound are scarce, related research provides insights into its potential biological activities:

- Antioxidant Studies : A study investigating phenolic compounds indicated that similar structures could effectively reduce oxidative stress markers in vitro .

- Anti-inflammatory Research : Research on flavonoid derivatives has shown that they can inhibit pro-inflammatory cytokines, suggesting a similar mechanism may be applicable to this compound .

- Microbial Inhibition : Investigations into related compounds revealed promising antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Future Directions

Further research is essential to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and bioavailability of the compound.

- Mechanistic Studies : Exploring the molecular pathways through which it exerts its biological effects.

- Clinical Trials : Evaluating its efficacy and safety in humans for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.